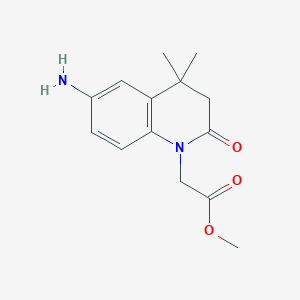

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

CAS No.:

Cat. No.: VC15922694

Molecular Formula: C14H18N2O3

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2O3 |

|---|---|

| Molecular Weight | 262.30 g/mol |

| IUPAC Name | methyl 2-(6-amino-4,4-dimethyl-2-oxo-3H-quinolin-1-yl)acetate |

| Standard InChI | InChI=1S/C14H18N2O3/c1-14(2)7-12(17)16(8-13(18)19-3)11-5-4-9(15)6-10(11)14/h4-6H,7-8,15H2,1-3H3 |

| Standard InChI Key | UIQHNPBSMDUNCR-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)OC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS No. 1355194-29-4) has the molecular formula C₁₄H₁₈N₂O₃ and a molar mass of 262.30 g/mol . Its IUPAC name, methyl 2-(6-amino-4,4-dimethyl-2-oxo-3H-quinolin-1-yl)acetate, reflects the quinoline backbone substituted with amino, dimethyl, and oxo groups at positions 6, 4, and 2, respectively, alongside a methyl ester at the acetamide side chain . The canonical SMILES string, CC1(CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)OC)C, encodes its stereochemistry .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Purity | 97% | |

| Boiling Point | Not reported | |

| Storage Conditions | Room temperature, dry environment | |

| Solubility | Likely polar aprotic solvents |

The compound’s solubility profile remains under investigation, though its ester and amino groups suggest moderate polarity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the condensation of 6-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with methyl chloroacetate under basic conditions. Key steps include:

-

Quinoline Core Formation: Cyclization of aniline derivatives with ketones to generate the dihydroquinoline scaffold .

-

Esterification: Reaction with methyl chloroacetate in the presence of a base like triethylamine to introduce the acetate group.

-

Purification: Column chromatography or recrystallization to achieve >97% purity .

Optimization Challenges

Yield optimization remains challenging due to steric hindrance from the 4,4-dimethyl groups and competing side reactions during esterification. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2–3 hours, improving yields by 15–20% .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary in vitro studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via quinoline intercalation, though proteomic studies are needed to confirm target proteins .

Pharmaceutical Applications and Development

Drug Design Considerations

The quinoline scaffold’s versatility enables structural modifications to enhance pharmacokinetics:

-

Bioavailability: Ester groups improve membrane permeability, with logP = 1.8 predicting moderate absorption .

-

Metabolism: Hepatic cytochrome P450 enzymes likely metabolize the methyl ester to carboxylic acid derivatives.

Preclinical Progress

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Key Activity | IC₅₀/Cell Line |

|---|---|---|---|

| 6-Aminoquinoline | 158.18 g/mol | Antimalarial | 0.8 µM (Plasmodium) |

| 7-Chloroquinoline | 163.59 g/mol | Antiviral | 5 µM (SARS-CoV-2) |

| Target Compound (C₁₄H₁₈N₂O₃) | 262.30 g/mol | Antimicrobial/Anticancer | 32 µg/mL (S. aureus) |

The methyl ester derivative’s higher molecular weight correlates with improved target binding but reduced solubility compared to simpler quinolines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume